2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol
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Overview
Description
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol is a complex organic compound that belongs to the class of benzoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol typically involves multi-step organic reactions. One common method includes the condensation of 2-(3-bromophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-iodophenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality of the product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are used for halogen substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the imine group may produce corresponding amines .
Scientific Research Applications
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-iodophenol involves its interaction with specific molecular targets and pathways. The compound’s phenol group can form hydrogen bonds with biological molecules, while the bromine and iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Similar in structure but lacks the benzoxazole and imine groups.
4-Iodophenol: Contains the iodine atom but does not have the bromophenyl and benzoxazole moieties.
2-(3-Bromophenyl)-1,3-benzoxazole: Shares the benzoxazole and bromophenyl groups but lacks the imine and phenol functionalities.
Uniqueness
The presence of the benzoxazole ring further enhances its stability and biological activity .
Properties
Molecular Formula |
C20H12BrIN2O2 |
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Molecular Weight |
519.1 g/mol |
IUPAC Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-iodophenol |
InChI |
InChI=1S/C20H12BrIN2O2/c21-14-3-1-2-12(8-14)20-24-17-10-16(5-7-19(17)26-20)23-11-13-9-15(22)4-6-18(13)25/h1-11,25H |
InChI Key |
JLBSJUZKEJTZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)I)O |
Origin of Product |
United States |
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